3,4-Dihydroisoquinoline;perchloric acid

Description

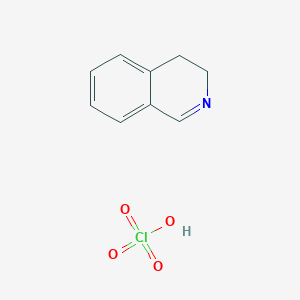

3,4-Dihydroisoquinoline is a partially saturated heterocyclic compound featuring a bicyclic structure with one aromatic benzene ring fused to a nitrogen-containing ring. When combined with perchloric acid, it forms a stable salt or adduct, often utilized in synthesis and pharmaceutical applications due to its enhanced solubility and reactivity under acidic conditions. Key synthetic routes include:

- Ritter Cyclocondensation: Hydroxyalkylbenzene derivatives react with chloroacetonitrile under acidic conditions to yield chloromethyl derivatives of 3,4-dihydroisoquinoline .

- Bischler-Napieralski Cyclization: Amides derived from acids and amines undergo cyclization using POCl₃ to form 3,4-dihydroisoquinolines without intermediate isolation .

- Reissert Compound Synthesis: Buffered reactions at pH 8 improve the formation of Reissert derivatives, which are pivotal in alkaloid synthesis .

Biological activities of 3,4-dihydroisoquinoline derivatives include antimetastatic, anti-inflammatory, antihypertensive, and enzyme-inhibitory properties (e.g., JNK3 kinase, catechol O-methyltransferase) .

Properties

CAS No. |

57147-50-9 |

|---|---|

Molecular Formula |

C9H10ClNO4 |

Molecular Weight |

231.63 g/mol |

IUPAC Name |

3,4-dihydroisoquinoline;perchloric acid |

InChI |

InChI=1S/C9H9N.ClHO4/c1-2-4-9-7-10-6-5-8(9)3-1;2-1(3,4)5/h1-4,7H,5-6H2;(H,2,3,4,5) |

InChI Key |

KCWNDXMPIRFDPM-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=CC2=CC=CC=C21.OCl(=O)(=O)=O |

Origin of Product |

United States |

Comparison with Similar Compounds

3,4-Dihydroquinolines

- Structural Differences: Fully aromatic nitrogen-containing ring compared to the partially saturated ring in 3,4-dihydroisoquinoline.

- Synthesis : Requires arylazides and nitriles followed by metal-catalyzed cyclization, which is more complex and time-consuming than the Bischler-Napieralski method .

- Applications: Limited functional group tolerance compared to 3,4-dihydroisoquinoline derivatives, which are more versatile in drug design .

Tetrahydroisoquinolines (e.g., 1,2,3,4-Tetrahydroisoquinoline)

- Saturation : Fully saturated nitrogen-containing ring, reducing aromaticity and altering reactivity.

- Biological Activity: Tetrahydroisoquinoline-3-carboxylic acid derivatives exhibit distinct pharmacological profiles, such as enzyme inhibition (e.g., DAAO, AChE) .

- Synthesis: Often synthesized via reductive amination or cyclization of phenethylamines, differing from the acidic conditions used for 3,4-dihydroisoquinoline .

Reissert Compounds

- Functionalization: 3,4-Dihydroisoquinoline Reissert compounds are synthesized under buffered pH conditions, enabling selective cyanide incorporation at the C1 position .

- Utility: Critical intermediates for isoquinoline alkaloids, contrasting with non-Reissert derivatives used in antihypertensive agents .

Chlorinated Derivatives (e.g., 5-Chloro-1,2,3,4-tetrahydroisoquinoline)

- Applications: Chlorinated derivatives show potent antimalarial and antibacterial activities, outperforming non-halogenated analogs in cytotoxicity studies .

Carboxylic Acid Derivatives (e.g., 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid)

- Functionality : Carboxylic acid groups introduce hydrogen-bonding capacity, improving target binding in enzyme inhibition .

- Synthesis: Requires multistep halogenation and oxidation, contrasting with the direct cyclization methods for 3,4-dihydroisoquinoline .

Data Table: Key Comparative Properties

Q & A

Q. Q1. What are the standard synthetic methods for preparing 3,4-dihydroisoquinolines, and how do reaction conditions influence yield?

A1. A common method involves treating a carboxylic acid (e.g., 2-acetoxy-3-methoxyphenyl acetic acid) with an amine (e.g., 2-methoxyphenethylamine) under anhydrous conditions using POCl₃ as a catalyst. Key parameters include temperature (50–78°C) and reaction time (2 hours vs. 14 hours at higher temperatures with alternative substrates). The process avoids intermediate isolation, streamlining synthesis .

Q. Q2. How should perchloric acid be safely incorporated into reactions requiring strong acids or oxidizers?

A2. Use perchloric acid in designated fume hoods rated for perchlorate containment. For non-heated applications (≤70% concentration), it acts as a strong acid without significant oxidation risks. Pre-cool solutions to minimize exothermic reactions, and avoid contact with organics or dehydrating agents (e.g., concentrated H₂SO₄) .

Advanced Reaction Optimization

Q. Q3. How can researchers optimize Bischler-Napieralski cyclization for 3,4-dihydroisoquinoline synthesis while minimizing hazardous reagent use?

A3. Replace traditional POCl₃-heavy protocols with one-pot methods. For example, coupling carboxylic acids and amines directly in a single vessel reduces POCl₃ usage by 40–60%. Azeotropic distillation of intermediates (e.g., amides) improves cyclization efficiency, lowering reaction times to 2 hours at 78°C .

Q. Q4. What experimental design strategies are effective for analyzing perchloric acid’s role in spectrophotometric assays?

A4. Factorial analysis can optimize variables like acid volume, temperature, and NaOH concentration. For example, in kinetic assays, varying perchloric acid volumes (7–12.5%) while monitoring absorbance maxima (λ = 300–400 nm) identifies optimal conditions for protein precipitation or ATP extraction .

Safety and Contamination Control

Q. Q5. What are critical precautions when handling anhydrous perchloric acid (>85%) in catalytic studies?

A5. Anhydrous HClO₄ is highly explosive. Use blast shields, ensure a second researcher is present, and restrict handling to experienced personnel. Avoid vacuum distillation and organic solvents. Post-experiment hood washdowns prevent perchlorate salt accumulation .

Q. Q6. How can perchloric acid digestion protocols be modified to reduce contamination risks?

A6. Substitute with nitric acid for non-critical oxidations. For essential HClO₄ use, limit digestion scale (<100 mg samples) and employ polypropylene containers to avoid metal-perchlorate complexes. Post-digestion neutralization with KOH reduces residual acidity .

Analytical and Mechanistic Challenges

Q. Q7. Why do conflicting reports exist regarding reaction times for 3,4-dihydroisoquinoline synthesis, and how can these be resolved?

A7. Discrepancies arise from substituent effects. Electron-donating groups (e.g., methoxy) accelerate cyclization (2 hours at 78°C), while electron-withdrawing groups require harsher conditions (14 hours at 140°C). Use computational modeling (DFT) to predict substituent impacts on transition states .

Q. Q8. How does perchloric acid concentration affect its dual role as an acid and oxidizer in protein precipitation?

A8. At ≤70% concentration, HClO₄ primarily denatures proteins via protonation. At >70% or elevated temperatures, oxidative degradation dominates, altering analyte integrity. Validate concentration thresholds using SDS-PAGE and LC-MS for target proteins .

Biological and Pharmaceutical Applications

Q. Q9. What structural features of 3,4-dihydroisoquinoline derivatives enhance their bioactivity in antimicrobial assays?

A9. Chloro and phenyl substituents (e.g., 1-(Chloro(phenyl)methyl)-3,4-dihydroisoquinoline) improve lipophilicity and target binding. SAR studies show triazole or benzylidene moieties enhance quorum-sensing inhibition in P. aeruginosa by 30–50% .

Q. Q10. How can perchloric acid improve ATP extraction efficiency in cell-based assays?

A10. Cold 4M HClO₄ rapidly lyses cells while stabilizing ATP. Neutralize with K₂CO₃ post-extraction to avoid interference in luciferase assays. Optimize extraction time (<5 min) to prevent ATP hydrolysis .

Data Validation and Reproducibility

Q. Q11. What validation steps ensure reproducibility in dihydroisoquinoline synthetic protocols?

A11. Validate purity via HPLC (C18 column, acetonitrile/H₂O gradient) and NMR (δ 2.8–3.2 ppm for CH₂ cyclization signals). Cross-check yields against literature benchmarks (e.g., 70–85% for POCl₃-mediated routes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.